molecular formula C10H14BFO3 B2866933 2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1799614-84-8

2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2866933
CAS RN: 1799614-84-8
M. Wt: 212.03
InChI Key: NPJTUPAPNWAHMR-UHFFFAOYSA-N
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Description

“2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organoboron compound. Organoboron compounds are widely used in organic synthesis due to their stability and their ability to participate in a variety of reactions . They are particularly known for their use in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Synthesis Analysis

The synthesis of organoboron compounds often involves the use of boronic esters. Protodeboronation of alkyl boronic esters is a key step in many synthetic routes . The Suzuki–Miyaura coupling reaction is a common method for the synthesis of organoboron compounds .


Chemical Reactions Analysis

Organoboron compounds are known for their reactivity in various chemical reactions. In particular, they are used in Suzuki–Miyaura coupling, a type of carbon–carbon bond forming reaction . They can also undergo protodeboronation, a reaction that involves the removal of a boron group .

Scientific Research Applications

Catalytic Protodeboronation

This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . This compound, as a boronic ester, can be used in this reaction due to its stability, ease of preparation, and environmental benignity .

Hydrolysis

Boronic acids and their esters, including this compound, are highly considered compounds for the design of new drugs and drug delivery devices . However, these compounds are only marginally stable in water , which is an important factor to consider in their applications.

Synthesis of Indolizidine

The protodeboronation process using this compound was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B . This showcases its utility in the synthesis of complex organic compounds.

Functional Group Transformations

The boron moiety in this compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .

Borylation Approaches

To access the B-building blocks, various borylation approaches have been developed over the years . This compound, as a boronic ester, plays a significant role in these approaches.

Mechanism of Action

The mechanism of action of organoboron compounds in chemical reactions often involves transmetalation, a process in which groups are transferred from boron to another metal . In the Suzuki–Miyaura coupling reaction, for example, the organoboron compound undergoes transmetalation with a palladium complex .

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

Future Directions

Organoboron compounds continue to be of interest in the field of organic synthesis due to their versatility and the variety of reactions they can participate in . Future research may focus on developing new synthetic routes and applications for these compounds .

properties

IUPAC Name

2-(5-fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13-7/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJTUPAPNWAHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1799614-84-8
Record name 2-(5-fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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